(11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
The compound "(11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide" features a complex heterocyclic scaffold combining pyrano, pyrido, and quinoline moieties. Key structural attributes include:
- A pyrano[2,3-f]pyrido[3,2,1-ij]quinoline core, which confers rigidity and π-conjugation.
- A (2-ethoxyphenyl)imino group at position 11, forming a Schiff base-like structure.
- A carboxamide substituent at position 10, with an N-(2-methoxyphenyl) group.
Properties
IUPAC Name |
4-(2-ethoxyphenyl)imino-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4/c1-3-37-27-15-7-5-13-25(27)33-31-23(30(35)32-24-12-4-6-14-26(24)36-2)19-21-18-20-10-8-16-34-17-9-11-22(28(20)34)29(21)38-31/h4-7,12-15,18-19H,3,8-11,16-17H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXBXMJFRDFJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a pyridoquinoline derivative that exhibits significant biological activity. Its complex structure, characterized by multiple functional groups including an imine and a carboxamide, suggests potential interactions with various biological targets. This article reviews the biological activities associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₂O₃. The structural features include:
- Pyridoquinoline core : Imparts stability and potential for interaction with biological macromolecules.
- Imine group : May participate in nucleophilic attacks and facilitate binding to target proteins.
- Carboxamide functionality : Enhances solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to (11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of this compound can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through the activation of caspases .
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored:
- In vivo models have demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered to mice with induced inflammation .
The proposed mechanisms underlying the biological activities of (11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide include:
- Inhibition of Enzymatic Activity : The imine functional group may interact with active sites of enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK that are crucial for inflammation and cancer cell survival.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. |
| Study 2 | Showed antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. |
| Study 3 | Indicated anti-inflammatory effects in a murine model with a reduction in edema by 50% compared to control. |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
- The target compound’s pyrano[2,3-f]pyrido[3,2,1-ij]quinoline core differs from 15a,b (pyrano[3,2-c]) in ring fusion positions, altering π-conjugation and steric bulk .
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Solubility | Reactivity |
|---|---|---|---|
| 2-Ethoxyphenylimino | Electron-donating (ethoxy) | Reduced polarity vs. hydroxyl analogues | Stabilizes imine via resonance |
| N-2-Methoxyphenyl | Moderate electron-donating (methoxy) | Lipophilic | Resists hydrolysis vs. esters |
| Carbonitrile (15a,b) | Strong electron-withdrawing | Low polarity | Prone to nucleophilic addition |
| Hydroxyl (10k, 28a-c) | Electron-donating, H-bond donor | High aqueous solubility | Acidic, prone to oxidation |
Key Observations:
- The target’s ethoxy and methoxy groups increase lipophilicity compared to hydroxylated analogues like 10k and 28a-c , likely reducing aqueous solubility but improving membrane permeability .
- The carboxamide group offers greater hydrolytic stability than the carbonitrile in 15a,b , which is susceptible to nucleophilic attack .
Spectroscopic and Crystallographic Data
- IR Spectroscopy: The imino (C=N) stretch in the target compound is expected at ~1600–1650 cm⁻¹, compared to 10k’s C=C peak at 1583 cm⁻¹ .
- Crystallography : Related compounds (e.g., 28a-c ) are characterized using SHELX software (), suggesting the target’s structure could be resolved via similar methods .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The compound can be synthesized via multicomponent reactions involving pyrido[3,2,1-ij]quinoline intermediates. A validated approach involves:
- Condensation of a pyrano-quinolinone precursor with 2-ethoxyaniline under reflux in acetic acid to form the imine bond .
- Subsequent coupling with 2-methoxyphenyl isocyanate or carboxamide derivatives in the presence of a dehydrating agent (e.g., DCC/DMAP) to install the carboxamide group .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the Z-isomer, confirmed by NOESY NMR .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- 1H/13C NMR : Assignments of imine (δ 8.2–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) to confirm regiochemistry .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1680 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula (e.g., [M+H]+ at m/z 572.2342) .
Q. How can solubility challenges be addressed during in vitro assays?
- Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers containing ≤0.1% Tween-80 to prevent precipitation .
- Derivatization with hydrophilic groups (e.g., PEGylation) improves aqueous solubility but requires stability testing under physiological conditions .
Advanced Research Questions
Q. What strategies resolve regioselectivity conflicts during imine formation?
- Computational modeling (DFT or MD simulations) predicts thermodynamic favorability of the Z-isomer due to reduced steric hindrance between the 2-ethoxyphenyl and pyrano-quinoline moieties .
- Experimental validation via temperature-controlled synthesis: Lower temperatures (0–5°C) favor the Z-isomer, while higher temperatures (>50°C) promote E/Z interconversion .
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by 15–20% via enhanced thermal efficiency .
- Catalyst screening : Heterogeneous catalysts (e.g., Montmorillonite K10) enhance imine formation efficiency (yield >85%) compared to homogeneous acids .
Q. What methodologies address contradictions in biological activity data?
- Dose-response profiling : Conduct assays across a 10,000-fold concentration range (1 nM–10 µM) to identify non-linear effects .
- Metabolite screening : LC-MS/MS analysis identifies hydrolyzed byproducts (e.g., free carboxamide) that may interfere with activity .
- Structural analogs : Compare activity of derivatives lacking the 2-ethoxyphenylimino group to isolate pharmacophore contributions .
Methodological Considerations
Q. How should purity and stability be validated for long-term storage?
- HPLC : Use a C18 column (ACN/0.1% formic acid gradient) to confirm ≥95% purity; monitor degradation peaks at 254 nm .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates suitability for standard lab conditions .
Q. What computational tools predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
